molecular formula C15H13FN2O B3006069 (3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2176069-39-7

(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B3006069
CAS No.: 2176069-39-7
M. Wt: 256.28
InChI Key: SOFCLROSDFPIKN-UHFFFAOYSA-N
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Description

(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C15H13FN2O and its molecular weight is 256.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone and related compounds are studied for their synthesis and structural properties. A study by Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods and X-ray diffraction, and further investigated using density functional theory (DFT). This research highlights the compound's conformational consistency between DFT optimized structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).

Chemical Properties and Drug Development

Research on similar compounds includes the development of potent and selective agonists for receptors such as 5-HT1A. Vacher et al. (1999) synthesized derivatives of 2-pyridinemethylamine as 5-HT1A receptor agonists, showing enhanced agonist activity. This highlights the potential of such compounds in developing new drugs for treating conditions like depression (Vacher et al., 1999).

Molecular Design and Docking Studies

Caballero et al. (2011) performed docking studies with similar compounds to understand their interaction with c-Met kinase, an important target in cancer therapy. This research provides insights into the design of new kinase inhibitors, offering potential therapeutic applications (Caballero et al., 2011).

Applications in Imaging and Diagnostics

Blanckaert et al. (2007) reported the synthesis and evaluation of a related compound as a potential SPECT tracer for the 5-HT2A receptor. This study demonstrates the application of such compounds in developing imaging agents for neurological research (Blanckaert et al., 2007).

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-4-5-11(7-13(10)16)15(19)18-8-12-3-2-6-17-14(12)9-18/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFCLROSDFPIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.